molecular formula C10H11N3OS B6247015 6-(cyclopropylmethoxy)-[1,3]thiazolo[5,4-c]pyridin-2-amine CAS No. 1823050-45-8

6-(cyclopropylmethoxy)-[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B6247015
CAS No.: 1823050-45-8
M. Wt: 221.28 g/mol
InChI Key: SHGSPEZVVYBBRV-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a cyclopropylmethoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclopropylmethoxy)-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The synthesis begins with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Annulation to Pyridine Ring: The thiazole ring is then fused to a pyridine ring. This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired bicyclic structure.

    Introduction of the Cyclopropylmethoxy Group: The final step involves the introduction of the cyclopropylmethoxy group. This can be accomplished through nucleophilic substitution reactions, where the appropriate cyclopropylmethoxy halide is reacted with the thiazolo[5,4-c]pyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)-[1,3]thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could produce various substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound or pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Chemical Biology: The compound can be employed in chemical biology to probe cellular pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-(cyclopropylmethoxy)-[1,3]thiazolo[5,4-c]pyridin-2-amine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity. The cyclopropylmethoxy group could enhance binding affinity or selectivity by fitting into hydrophobic pockets of the target protein. The thiazole and pyridine rings may participate in hydrogen bonding or π-π stacking interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
  • 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylamine
  • Thiazolo[5,4-c]pyridin-2-amine, 6-chloro-

Uniqueness

6-(Cyclopropylmethoxy)-[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to the presence of the cyclopropylmethoxy group, which can confer distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This structural feature may also enhance the compound’s ability to cross biological membranes, making it a valuable scaffold for drug development.

Properties

CAS No.

1823050-45-8

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

6-(cyclopropylmethoxy)-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C10H11N3OS/c11-10-13-7-3-9(12-4-8(7)15-10)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,13)

InChI Key

SHGSPEZVVYBBRV-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC=C3C(=C2)N=C(S3)N

Purity

95

Origin of Product

United States

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